

Reproducibility of Research on Nangibotide TFA: A Comparative Guide

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Compound of Interest		
Compound Name:	Nangibotide TFA	
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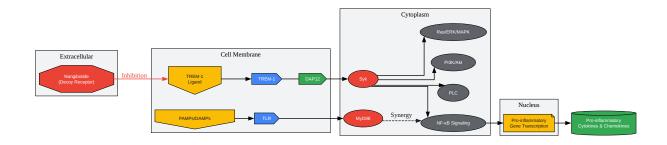
Nangibotide TFA, a first-in-class TREM-1 inhibitor, is under investigation as a potential therapeutic for inflammatory conditions such as septic shock and severe COVID-19. This guide provides a comprehensive comparison of its performance with the current standard of care, supported by experimental data from published clinical trials. It is designed to offer an objective resource for researchers, scientists, and professionals in drug development to assess the reproducibility and potential of **Nangibotide TFA**.

Mechanism of Action: Targeting the TREM-1 Pathway

Nangibotide is a synthetic peptide that acts as a decoy receptor for the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2] TREM-1 is an amplifier of the inflammatory response.[3][4] Its activation on immune cells like neutrophils, monocytes, and macrophages, in synergy with Toll-like receptor (TLR) signaling, leads to an excessive release of proinflammatory cytokines and chemokines, contributing to the pathophysiology of septic shock.[4] [5][6] By inhibiting the TREM-1 pathway, nangibotide aims to dampen this exaggerated inflammatory cascade without compromising the host's ability to clear pathogens.[2][6]

Signaling Pathway of TREM-1 Activation





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Caption: TREM-1 signaling pathway and the inhibitory action of Nangibotide.

Clinical Trial Data on Nangibotide TFA

Nangibotide has undergone several clinical trials to evaluate its safety, pharmacokinetics, and efficacy in treating septic shock and other inflammatory conditions.

Phase 1 Study in Healthy Volunteers

A first-in-human, randomized, double-blind, placebo-controlled Phase 1 study assessed the safety and pharmacokinetics of nangibotide in healthy subjects.[7][8]

Experimental Protocol:

- Population: 27 healthy subjects (aged 18-45 years).[8]
- Design: Randomized, double-blind, ascending dose, placebo-controlled.



- Intervention: Single continuous intravenous infusion of nangibotide at doses ranging from
 0.03 to 6 mg/kg/h over 7 hours and 45 minutes, preceded by a 15-minute loading dose.[8]
- Primary Outcome: Safety and tolerability.[7]

Key Findings:

- Nangibotide was found to be safe and well-tolerated up to the highest dose tested. [7][8]
- Adverse events were mild and considered unrelated to the treatment.[8]
- Pharmacokinetics were dose-proportional, with a short effective half-life of 3 minutes.[7][8]

Phase 2a ASTONISH Trial in Septic Shock Patients

This multicenter, randomized, double-blind, two-stage study evaluated the safety, pharmacokinetics, and preliminary efficacy of nangibotide in patients with septic shock.[9][10] [11]

Experimental Protocol:

- Population: 49 patients with septic shock.[9][10]
- Design: Randomized, double-blind, placebo-controlled.[9][10]
- Intervention: Continuous intravenous infusion of nangibotide (0.3, 1.0, or 3.0 mg/kg/h) or placebo for up to 5 days.[9][10]
- Primary Outcome: Safety, assessed by treatment-emergent adverse events (TEAEs).[9][10]
- Exploratory Endpoints: Change in Sequential Organ Failure Assessment (SOFA) score,
 mortality, and analysis based on baseline soluble TREM-1 (sTREM-1) concentrations.[9][10]

Quantitative Data Summary:



Outcome	Nangibotide (pooled)	Placebo	p-value
Change in SOFA Score from Baseline to Day 5 (Overall Population)	-0.7 (± 0.85)	-	Non-significant
Change in SOFA Score from Baseline to Day 5 (High sTREM-1 Subgroup)	-1.5 (± 1.12)	-	Non-significant
Treatment-Emergent Adverse Events (TEAEs)	No significant difference	No significant difference	-

Data presented as LS mean change (± SE).[9][12]

Key Findings:

- No significant increase in TEAEs was observed in patients treated with nangibotide compared to placebo.[9][10]
- While not statistically significant, there was a trend towards a greater decrease in SOFA score in patients with high baseline sTREM-1 concentrations who received nangibotide.[9]
 [12]

Phase 2b ASTONISH Trial in Septic Shock Patients

A subsequent Phase 2b trial further assessed the efficacy and safety of two different doses of nangibotide.[13]

Experimental Protocol:

- Population: 355 non-COVID-19 patients with septic shock across 42 hospitals.[13]
- Design: Double-blind, randomized, placebo-controlled.[13]



- Intervention: Nangibotide at a low dose (0.3 mg/kg/h) or high dose (1.0 mg/kg/h) compared to placebo for up to 5 days.[12][13]
- Primary Outcome: Change in SOFA score from baseline to day 5.[13]
- Secondary Endpoints: Mortality at day 28, safety.[13]

Quantitative Data Summary:

Outcome	Placebo (n=116)	Low-Dose Nangibotide (n=118)	High-Dose Nangibotide (n=121)
Mean Difference in SOFA Score vs. Placebo (High sTREM-1 Population)	-	0.21 (p=0.80)	1.39 (p=0.104)
Day 28 Mortality (Overall Population)	25% (29 patients)	32% (38 patients)	25% (30 patients)
Serious Treatment- Emergent Adverse Events	24% (28 patients)	22% (26 patients)	26% (31 patients)

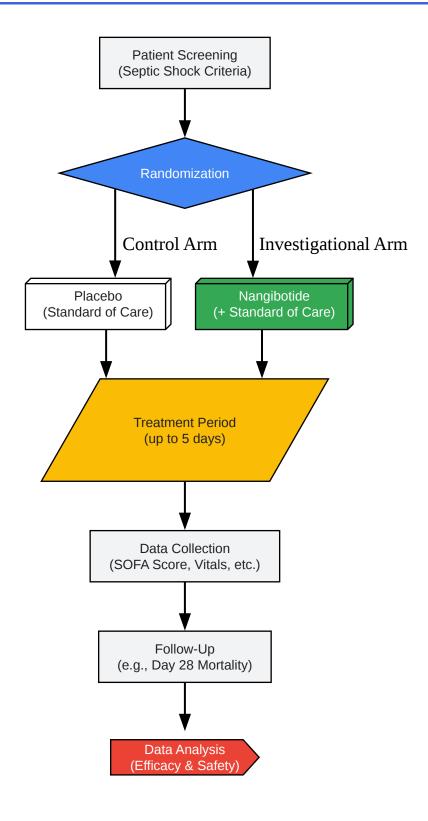
Data from the ASTONISH Phase 2b trial.[13]

Key Findings:

- High-dose nangibotide showed a clinically relevant improvement in SOFA score from baseline to day 5 in patients with higher baseline concentrations of sTREM-1.[13]
- The safety profile was similar across all treatment groups.[13]

Clinical Trial Workflow





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